molecular formula C12H10F2N2O4S2 B4626737 N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzenesulfonamide

N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzenesulfonamide

Cat. No. B4626737
M. Wt: 348.4 g/mol
InChI Key: MSRBSARPLIRXBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzenesulfonamide” is a chemical compound with the molecular formula C22H20N6O3S2 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound includes a sulfamoyl moiety, which is a functional group consisting of a sulfur atom bonded to two oxygen atoms and one nitrogen atom . The molecular weight of the compound is 480.571 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 480.571 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Antimicrobial Activity

This compound has been synthesized and studied for its potential as an antimicrobial agent. It’s been found to exhibit activity against pathogenic strains of bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Salmonella typhi, and fungi like Aspergillus niger and Candida albicans. The antimicrobial properties make it a candidate for further research in developing new antibacterial and antifungal drugs .

Polymer Electrolytes for Lithium-Ion Batteries

The compound has been used to synthesize copolymers with acrylonitrile, which serve as hosts for lithium-ion conducting electrolytes. These copolymers have been investigated for their potential to improve the performance of lithium-ion batteries, which are crucial for portable electronic devices and electric vehicles. The research focuses on the composition and molecular weight of the copolymers and their impact on the glass temperature and ion conductivity .

Synthesis of Benzamidines

N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzenesulfonamide is utilized in the synthesis of benzamidines, which are important intermediates in the production of various pharmaceuticals. The synthesized benzamidines have been characterized using physical and spectral data, and their potential applications in medicine are a subject of ongoing research .

Mechanism of Action

Target of Action

The primary target of “N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzenesulfonamide” is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to interact with its target, carbonic anhydrase 2 . The interaction between the compound and its target may result in changes to the enzyme’s activity, potentially influencing various physiological processes.

Result of Action

Given its target, it may influence the activity of Carbonic Anhydrase 2, potentially impacting various physiological processes .

properties

IUPAC Name

2,5-difluoro-N-(4-sulfamoylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O4S2/c13-8-1-6-11(14)12(7-8)22(19,20)16-9-2-4-10(5-3-9)21(15,17)18/h1-7,16H,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRBSARPLIRXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)F)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-difluoro-N-(4-sulfamoylphenyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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